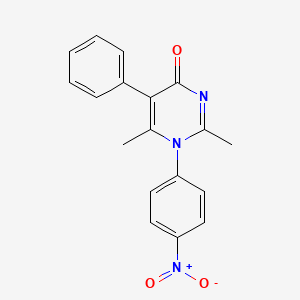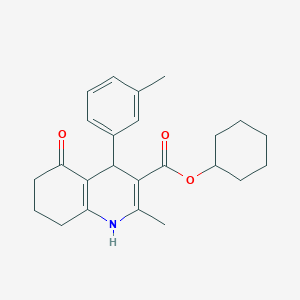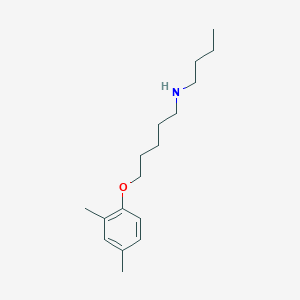
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, also known as DMNPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. This compound can also inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Biochemical and Physiological Effects
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. This compound can also increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are many potential future directions for research on 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, including its use in treating neurodegenerative diseases, studying its effects on other cellular pathways, and optimizing its synthesis and administration methods. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
In conclusion, 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone is a compound that has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research. Further studies are needed to determine its optimal dosage and administration methods and its potential as a therapeutic agent in humans.
Méthodes De Synthèse
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone can be synthesized through various methods, including the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction with guanidine carbonate. This method has been optimized to produce high yields of 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone with high purity and has been used in many scientific studies.
Applications De Recherche Scientifique
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2,6-dimethyl-1-(4-nitrophenyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(11-9-15)21(23)24/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXYFKKRNFXWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)

![(3-{3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5217219.png)

![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5217238.png)

![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)


![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)